molecular formula C24H18Cl2O4 B11152136 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B11152136
M. Wt: 441.3 g/mol
InChI Key: CRKMIFYRZXMUPB-UHFFFAOYSA-N
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Description

This synthetic coumarin derivative (C₂₄H₁₈Cl₂O₄, MW 441.3 g/mol) features a chromen-2-one core substituted with a 2,6-dichlorobenzyl ether group at position 7, a 4-methoxyphenyl group at position 4, and a methyl group at position 8 . Coumarins are renowned for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural modifications in this compound—specifically the dichlorobenzyl and methoxyphenyl groups—are hypothesized to enhance its pharmacological profile by improving target interactions or metabolic stability .

Properties

Molecular Formula

C24H18Cl2O4

Molecular Weight

441.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one

InChI

InChI=1S/C24H18Cl2O4/c1-14-22(29-13-19-20(25)4-3-5-21(19)26)11-10-17-18(12-23(27)30-24(14)17)15-6-8-16(28-2)9-7-15/h3-12H,13H2,1-2H3

InChI Key

CRKMIFYRZXMUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core chromen-2-one structure. This can be achieved through the condensation of appropriate phenolic compounds with acetoacetic ester derivatives.

    Substitution Reactions: The introduction of the 2,6-dichlorobenzyl group is usually carried out via nucleophilic substitution reactions. This involves reacting the chromen-2-one core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Etherification: The final step involves the etherification of the chromen-2-one with 4-methoxyphenol under suitable conditions, often using a catalyst like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential pharmacological properties. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial activities, making this compound a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may explore its efficacy in treating conditions such as inflammation, infections, and possibly cancer, given the biological activities of related compounds.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are likely mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one are best contextualized by comparing it to structurally or functionally related coumarin derivatives and chromenone analogs. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key structural variations among coumarin derivatives influence their bioactivity and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivities Reference
Target Compound 7-(2,6-dichlorobenzyloxy), 4-(4-methoxyphenyl), 8-methyl 441.3 Antimicrobial, Anticancer, Anti-inflammatory
6-Chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one (CAS 329704-11-2) 6-chloro, 7-(2-fluorobenzyloxy), 4-phenyl 398.8 Enhanced solubility, Moderate antimicrobial activity
Ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl (CAS 354785-26-5) Ethylene bridge, 2-chloro-6-fluorobenzyloxy, 4-methoxyphenyl 563.0 Improved membrane penetration, Cytotoxic effects
7-[(2-Fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one 7-(2-fluorobenzyloxy), 4-(4-methoxyphenyl), 8-methyl 424.4 Antioxidant, Antiproliferative activity
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 126456-06-2) 2,6-dichlorobenzyloxy, benzaldehyde 281.1 Enzyme inhibition (e.g., kinases)
  • The target compound’s dichlorobenzyl group may enhance hydrophobic interactions with microbial membranes or enzymes .
  • Methoxy Groups : The 4-methoxyphenyl group in the target compound and CAS 354785-26-5 contributes to π-π stacking with aromatic residues in biological targets, a feature linked to anticancer activity .
  • Bridging Groups : The ethylene bridge in CAS 354785-26-5 increases molecular flexibility, possibly enhancing binding to dynamic enzyme pockets .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : The dichlorobenzyl group in the target compound may slow hepatic metabolism compared to fluorinated analogs, extending half-life .
  • Toxicity: Coumarins with halogenated substituents (e.g., the target compound, CAS 354785-26-5) show higher cytotoxicity in normal cells than non-halogenated derivatives, necessitating dose optimization .

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